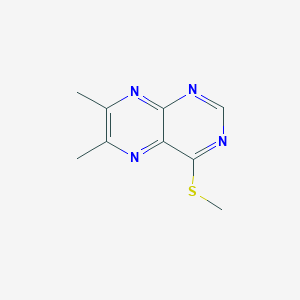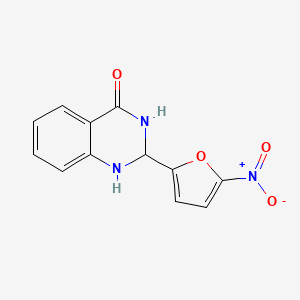
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid is a compound with the molecular formula C24H50O7 and an average mass of 450.650 Da . . It is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid typically involves esterification reactions. The primary reactants include decanoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and octanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions to form the ester linkage .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous esterification processes. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The product is then purified through distillation and other separation techniques to obtain the desired ester .
Analyse Chemischer Reaktionen
Types of Reactions
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: New esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
Wirkmechanismus
The mechanism of action of decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid involves its interaction with cellular membranes and enzymes. The compound can modulate enzyme activity and alter membrane fluidity, affecting various cellular processes. Molecular targets include enzymes involved in lipid metabolism and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caprylic acid: Similar in structure but with shorter carbon chains.
Capric acid: Another similar compound with a different chain length.
Trimethylolpropane esters: A broader category that includes various esters of trimethylolpropane with different fatty acids.
Uniqueness
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid is unique due to its specific combination of decanoic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and octanoic acid. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in various industries .
Eigenschaften
CAS-Nummer |
93384-77-1 |
|---|---|
Molekularformel |
C24H50O7 |
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;octanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.C6H14O3/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-2-6(3-7,4-8)5-9/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);7-9H,2-5H2,1H3 |
InChI-Schlüssel |
ZDIYIODMIWSRET-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCC(CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















